2,6-Dibromopiperidine 2,6-Dibromopiperidine
Brand Name: Vulcanchem
CAS No.: 916792-59-1
VCID: VC20429755
InChI: InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2
SMILES:
Molecular Formula: C5H9Br2N
Molecular Weight: 242.94 g/mol

2,6-Dibromopiperidine

CAS No.: 916792-59-1

Cat. No.: VC20429755

Molecular Formula: C5H9Br2N

Molecular Weight: 242.94 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromopiperidine - 916792-59-1

Specification

CAS No. 916792-59-1
Molecular Formula C5H9Br2N
Molecular Weight 242.94 g/mol
IUPAC Name 2,6-dibromopiperidine
Standard InChI InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2
Standard InChI Key KUJVSBNVZUZOMF-UHFFFAOYSA-N
Canonical SMILES C1CC(NC(C1)Br)Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2,6-Dibromopyridine (C₅H₃Br₂N) features a pyridine core with bromine atoms at positions 2 and 6, creating a symmetric substitution pattern. The nitrogen atom at position 1 introduces basicity (pKa ≈ 1.3 for pyridine derivatives) while the bromine substituents enhance molecular polarity and reactivity toward metal-mediated transformations .

Thermal and Spectral Properties

The compound exhibits distinct phase transition characteristics:

PropertyValueMeasurement MethodReference
Melting Point117–119°CLit. Comparison
Boiling Point255°C (1013 hPa)Standard Distillation
Enthalpy of Sublimation (ΔsubH°)20.5 ± 0.72 kcal/molCalorimetry
Refractive Index1.5800 (estimated)Computational

Spectroscopic features include characteristic Raman shifts at 1175 cm⁻¹ (C-Br stretching) and 1369 cm⁻¹ (CC/CN vibrations), which show enhancement in surface-enhanced Raman spectroscopy (SERS) studies .

Synthetic Methodologies

Halogen Exchange Reaction

The primary synthesis route involves bromination of 2,6-dichloropyridine through nucleophilic aromatic substitution:

Procedure
7.4 g (0.05 mol) 2,6-dichloropyridine
100 mL anhydrous acetic acid
HBr gas, 110°C, 9 h
→ 10.9 g 2,6-dibromopyridine (92% yield)

This method achieves complete chlorine-bromine exchange under acidic conditions, with the reaction progress monitored by TLC. The product precipitates upon ice quenching and is purified through recrystallization from ethanol/water mixtures .

Reactivity and Functionalization

Palladium-Catalyzed Cross-Coupling

The compound demonstrates exceptional reactivity in Suzuki-Miyaura couplings:

  • Conditions: Pd(OAc)₂ (0.1 mol%), NHC ligand, H₂O/MeCN (1:1), 25°C

  • Selectivity: Monosubstitution at position 4 achieves >85% yield

  • Scope: Compatible with aryl boronic acids bearing electron-donating and withdrawing groups

Friedel-Crafts Acylation

AlCl₃-mediated reactions with acyl chlorides proceed via a unique mechanism:

  • Trisubstituted alkenes → Allylketones (β-H present)

  • Monosubstituted alkenes → Vinylketones (β-H absent)

  • Reaction scope includes aromatic and aliphatic acyl chlorides

Industrial and Research Applications

Coordination Chemistry

As a tridentate ligand, 2,6-dibromopyridine facilitates the assembly of:

  • Macrocyclic terpyridine complexes for photovoltaic applications

  • Transition metal catalysts for asymmetric hydrogenation

  • Luminescent Ir(III) complexes in OLED technologies

Pharmaceutical Intermediates

Key synthetic roles in drug development include:

  • Precursor for L-739,010 (5-lipoxygenase inhibitor)

  • Building block for HIV protease inhibitors

  • Intermediate in lasmiditan impurity synthesis

Materials Science

Recent advances utilize its derivatization for:

  • Conducting polymers with tailored band gaps

  • Metal-organic frameworks (MOFs) for gas storage

  • Nonlinear optical materials with enhanced hyperpolarizabilities

ParameterSpecification
UN Number2811
ADR Class6.1 II
Hazard StatementsH315-H319-H335
Storage ConditionsAmbient, desiccated

Exposure Mitigation

  • PPE Requirements: Nitrile gloves, chemical goggles, fume hood use

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃

  • Disposal: Incineration with alkaline scrubber (≥1100°C)

Spectroscopic Characterization

Advanced analytical data for quality control:
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 7.8 Hz, 1H, H-4)
δ 7.72 (t, J = 7.8 Hz, 2H, H-3/H-5)

¹³C NMR (101 MHz, CDCl₃)
δ 150.2 (C-2/C-6)
δ 139.4 (C-4)
δ 123.7 (C-3/C-5)

HRMS (ESI-TOF)
Calculated for C₅H₃Br₂N⁺ [M+H]⁺: 235.8674
Found: 235.8671

Environmental Fate and Ecotoxicity

Ecotoxicological Profile

SpeciesLC₅₀ (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Pseudokirchneriella subcapitata8.7 mg/LGrowth inhibition

Regulatory Compliance

Global Regulations

  • REACH: Pre-registered (EC 210-926-9)

  • TSCA: Listed on Inventory

  • China IECSC: Approved under REACH-like system

Transportation Requirements

RegionPackaging GroupSpecial Provisions
IATAII959
IMDGII-
ADR/RIDII-

Recent Research Developments (2023–2025)

Catalytic Innovations

  • Development of continuous flow systems for Heck couplings using immobilized Pd nanoparticles (TON > 10⁵)

  • Photoinduced C-H activation protocols enabling metal-free arylation

Medicinal Chemistry Advances

  • Structure-activity relationship (SAR) studies on 2,6-disubstituted pyridines as kinase inhibitors

  • Application in PROTAC synthesis for targeted protein degradation

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